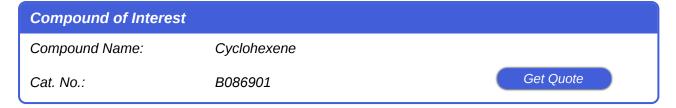


# Cyclohexene properties and structure elucidation

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An In-depth Technical Guide to the Properties and Structure Elucidation of Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **cyclohexene** (C<sub>6</sub>H<sub>10</sub>), a crucial cycloalkene intermediate in various industrial and pharmaceutical syntheses. It details the molecule's physical and chemical properties, its structural characteristics, and the modern analytical techniques used for its definitive identification and characterization.

## **Properties of Cyclohexene**

**Cyclohexene** is a colorless liquid with a characteristic sharp, sweet odor.[1][2] It is a six-membered carbon ring containing a single double bond, making it a member of the alkene functional group.[1] This structure dictates its physical properties and chemical reactivity.

#### **Physical Properties**

**Cyclohexene** is insoluble in water but miscible with many organic solvents.[2][3] Its key physical constants are summarized below.



Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub>	[1][4]
Molar Mass	82.143 g/mol	[2][4]
Appearance	Colorless liquid	[2][5]
Odor	Sweet, sharp	[1][6]
Density	0.8110 g/cm³ at 20 °C	[2][3]
Boiling Point	82.98 °C (181.36 °F)	[2]
Melting Point	-103.5 °C (-154.3 °F)	[2]
Flash Point	-6.5 °C (20 °F)	[1][5]
Vapor Pressure	8.93 kPa (67 mmHg) at 20 °C	[2][7]
Refractive Index (n_D)	1.4465	[2]

# **Chemical Properties and Reactivity**

The presence of the carbon-carbon double bond is the primary determinant of **cyclohexene**'s reactivity, making it susceptible to electrophilic addition reactions.[3] It is an important precursor in the synthesis of various chemicals, including adipic acid, caprolactam, and phenol.[2]



Reaction Type	Description	Products
Hydrogenation	Catalytic addition of hydrogen across the double bond.	Cyclohexane
Halogenation	Addition of halogens (e.g., Br <sub>2</sub> ) across the double bond.	trans-1,2-Dihalocyclohexane[8]
Hydration	Acid-catalyzed addition of water.	Cyclohexanol[2]
Oxidative Cleavage	Cleavage of the double bond using strong oxidizing agents (e.g., H <sub>2</sub> O <sub>2</sub> with a tungsten catalyst).	Adipic acid[2]
Epoxidation	Reaction with a peroxy acid to form an epoxide.	Cyclohexene oxide[3]
Skeletal Isomerization	Zeolite-catalyzed rearrangement of the carbon skeleton.	Methylcyclopentene[3]

#### **Structure and Conformation**

The chemical name **cyclohexene** indicates a cyclic ("cyclo") structure of six ("hex") carbon atoms containing a double bond ("ene").[1] Unlike cyclohexane, which preferentially adopts a chair conformation, **cyclohexene**'s most stable conformation is a half-chair.[2] This is due to the planarity of the sp² hybridized carbons of the double bond, which forces an eclipsed conformation at that bond.[2]

## Structure Elucidation: Spectroscopic Analysis

The definitive structure of **cyclohexene** is elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of the **cyclohexene** ring, its <sup>1</sup>H NMR spectrum shows three distinct sets of proton signals, while the <sup>13</sup>C NMR shows three corresponding carbon signals.[9] [10]

#### <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ)	Proton Type	Integration	Multiplicity
~5.66 ppm	Vinylic (=C-H)	2H	Multiplet[9][11]
~1.99 ppm	Allylic (-CH2-C=)	4H	Multiplet[9][11]
~1.61 ppm	Homoallylic (-CH <sub>2</sub> -CH <sub>2</sub> -C=)	4H	Multiplet[9][11]

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ )	Carbon Type
~127.3 ppm	Vinylic (=C)
~25.2 ppm	Allylic (-C-C=)
~22.8 ppm	Homoallylic (-C-C-C=)

Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclohexene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
   Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.0 ppm).[9]
- Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[12]
- Data Acquisition:



- Pulse Program: Use a standard single-pulse experiment.
- Spectral Width: Set to approximately 12-16 ppm, centered around 5-6 ppm.[12]
- Acquisition Time: Set to 2-4 seconds.[12]
- Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure accurate integration.[12]
- Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID).
   Phase the resulting spectrum and perform a baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of **cyclohexene** is characterized by the presence of both sp<sup>2</sup> and sp<sup>3</sup> C-H bonds and the C=C double bond.

#### **Key IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
~3025 cm <sup>-1</sup>	Vinylic =C-H Stretch	Medium[13][14]
2830-2950 cm <sup>-1</sup>	Aliphatic C-H Stretch	Strong[13][14]
~1650 cm <sup>-1</sup>	C=C Stretch	Medium[13][14]
~1440 cm <sup>-1</sup>	CH <sub>2</sub> Bending	Medium-Strong[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol is suitable for liquid samples like **cyclohexene**.[13]

 Instrument Preparation: Ensure the FTIR spectrometer is powered on and the ATR accessory is correctly installed.[13]



- Background Spectrum: Clean the ATR crystal (e.g., diamond) with a volatile solvent like isopropanol and allow it to dry completely. Initiate a background scan to measure the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum. This is typically an average of 16-32 scans.[13]
- Sample Application: Place a single drop of the cyclohexene sample directly onto the center of the ATR crystal.[13]
- Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect the IR spectrum, averaging multiple scans to improve the signal-to-noise ratio.[13]
- Data Processing and Analysis: The software automatically subtracts the background and generates the final absorbance or transmittance spectrum. Analyze the key peaks to identify the functional groups present.[13]

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M+•), which can then fragment into smaller, charged pieces.

Key Mass Spectrometry Data (EI)

m/z (mass-to-charge ratio)	Ion Fragment	Notes
82	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup> •	Molecular ion (M+•) peak[15] [16]
81	[C <sub>6</sub> H <sub>9</sub> ]+	Loss of a hydrogen atom (M-1) [15]
67	[C₅H <sub>7</sub> ]+	Loss of a methyl radical (•CH <sub>3</sub> )
54	[C4H6] <sup>+</sup> •	Result of a retro-Diels-Alder reaction; a characteristic fragmentation for cyclohexene[16]



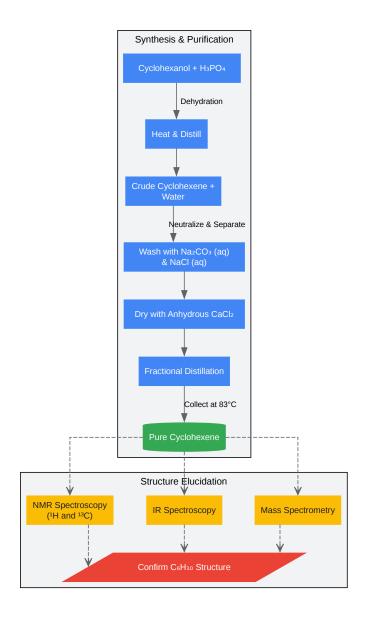
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Inject a small amount of the volatile liquid cyclohexene sample into the mass spectrometer, where it is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion ([M]+•).[16][17]
- Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable fragment ions and neutral radicals.[16]
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
  accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
  separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[15][17]

# **Visualized Workflows and Relationships**

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.

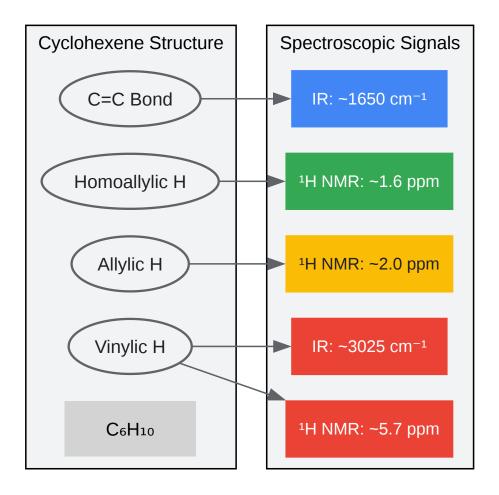




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Caption: Workflow for the synthesis, purification, and analysis of cyclohexene.

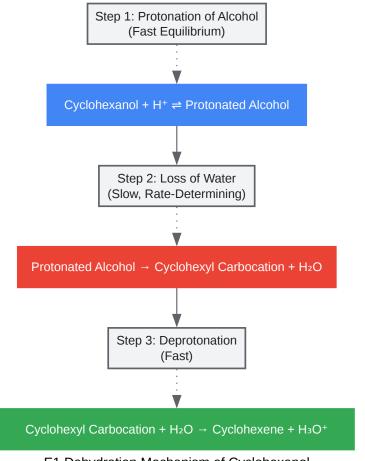




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Caption: Correlation between **cyclohexene**'s structural features and spectral signals.





E1 Dehydration Mechanism of Cyclohexanol

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Caption: Logical steps of the E1 dehydration mechanism for **cyclohexene** synthesis.

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